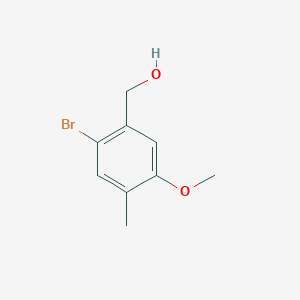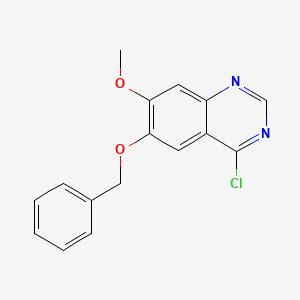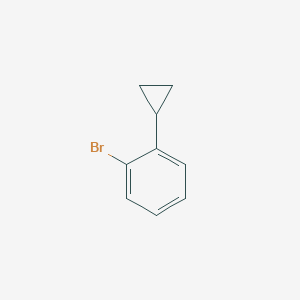
(2-Bromo-5-methoxy-4-methylphenyl)methanol
Descripción general
Descripción
The compound (2-Bromo-5-methoxy-4-methylphenyl)methanol is a brominated methoxy-methylphenol derivative. While the provided papers do not directly discuss this compound, they do provide insights into similar brominated aromatic compounds and their synthesis, molecular structures, and chemical properties. These insights can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of brominated aromatic compounds often involves multi-step procedures. For instance, the synthesis of enantiomerically pure diarylethanes starts from a bromo-chlorophenyl compound and involves resolution by crystallization of esters . Similarly, the synthesis of vicinal haloethers with a malononitrile group indicates that methanol can act as both a solvent and a reactant, which could be relevant for the synthesis of (2-Bromo-5-methoxy-4-methylphenyl)methanol . The synthesis of brominated benzoic acid derivatives from vanillin also involves bromination and esterification steps .
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds is often confirmed by spectroscopic methods such as NMR and X-ray crystallography. For example, the structure of a bromo-hydroxyphenyl compound was confirmed by X-ray crystal structure determination . The crystallographic analysis can reveal the space group and cell data, which are crucial for understanding the molecular geometry and intermolecular interactions .
Chemical Reactions Analysis
Brominated aromatic compounds can participate in various chemical reactions due to the presence of reactive bromine atoms, which can be substituted or participate in coupling reactions. The papers provided do not detail specific reactions for (2-Bromo-5-methoxy-4-methylphenyl)methanol, but the synthesis of related compounds suggests that brominated aromatics can be functionalized further or used as intermediates in the synthesis of more complex molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds can be influenced by the presence of substituents such as methoxy and methyl groups. These groups can affect the compound's solubility, boiling point, and reactivity. The papers discuss the use of methanol in synthesis, which could suggest solubility in polar solvents for the compound . Additionally, the crystallographic data provided for a related compound can give insights into the density and molecular packing, which are important physical properties .
Aplicaciones Científicas De Investigación
Antibacterial Applications
Bromophenols, similar to (2-Bromo-5-methoxy-4-methylphenyl)methanol, have been studied for their antibacterial properties. Xu et al. (2003) isolated bromophenols from the marine alga Rhodomela confervoides, which exhibited significant activity against various bacterial strains (Xu et al., 2003).
Chemical Synthesis and Reactions
In chemical synthesis, compounds similar to (2-Bromo-5-methoxy-4-methylphenyl)methanol have been utilized in various reactions. For instance, Balsamo et al. (1991) demonstrated the formation of spiro orthoesters in bromomethoxylation reactions involving cephem derivatives (Balsamo et al., 1991). Bales et al. (2001) explored the photolysis of alkyl radicals containing two different beta-leaving groups, which is relevant to the study of (2-Bromo-5-methoxy-4-methylphenyl)methanol (Bales et al., 2001).
Pharmaceutical Intermediates
Compounds structurally related to (2-Bromo-5-methoxy-4-methylphenyl)methanol have been used as intermediates in pharmaceutical synthesis. Xu and He (2010) discussed the synthesis of 2-Bromo-6-methoxynaphthalene, an intermediate in the preparation of non-steroidal anti-inflammatory agents (Xu & He, 2010).
Antioxidant Properties
Li et al. (2011) isolated bromophenols from the marine red alga Rhodomela confervoides, which showed potent antioxidant activities, suggesting the potential of similar compounds like (2-Bromo-5-methoxy-4-methylphenyl)methanol in antioxidant applications (Li et al., 2011).
Novel Compound Synthesis
Chen et al. (2022) developed a protocol for synthesizing novel vicinal haloethers bearing a malonontrile group, demonstrating the versatility of bromophenols in synthesizing new compounds (Chen et al., 2022).
Safety And Hazards
The compound is associated with some safety hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propiedades
IUPAC Name |
(2-bromo-5-methoxy-4-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-6-3-8(10)7(5-11)4-9(6)12-2/h3-4,11H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROMVGEWQOADZHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20482081 | |
| Record name | (2-bromo-5-methoxy-4-methylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20482081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-5-methoxy-4-methylphenyl)methanol | |
CAS RN |
57295-33-7 | |
| Record name | (2-bromo-5-methoxy-4-methylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20482081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-bromo-5-methoxy-4-methylphenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-bromophenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1280974.png)

![3-Bromo-7-methylimidazo[1,2-a]pyrimidine](/img/structure/B1280983.png)
![7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one](/img/structure/B1280984.png)




![6-Bromothieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B1280996.png)




![7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B1281019.png)